(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Screening
The compound belongs to a class of molecules that have been synthesized for biological and pharmacological screening. Researchers have been interested in fluoro-substituted benzothiazoles and related molecules, studying their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds are synthesized through various chemical reactions, highlighting the importance of their structural features in determining their biological activity (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer Potential
Another avenue of research explores the anticancer potential of related compounds. By modifying the chemical structure, researchers aim to enhance the cytotoxic effects against cancer cell lines while minimizing toxicity towards normal cells. Some derivatives have demonstrated significant proapoptotic activity, indicating their potential as anticancer agents. The focus is on understanding the molecular mechanisms underlying their activity, which could lead to the development of new therapeutic agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
Further studies have synthesized new derivatives to investigate their psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial properties. These compounds have shown to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. The aim is to correlate the biological results with structural characteristics and physicochemical parameters, revealing specific combinations of types of activities for these compounds (Zablotskaya et al., 2013).
Novel Synthesis Methods and Characterization
Research also delves into novel synthesis methods and the physicochemical characterization of similar compounds. These studies not only aim to create more efficient synthesis routes but also to better understand the properties of the compounds produced. Characterization techniques such as NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography are employed to determine conformational features and to guide further modifications for enhanced biological activity (Aleqsanyan & Hambardzumyan, 2021).
Future Directions
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-26-21-10-4-5-11-22(21)31-24(26)25-23(28)18-12-14-19(15-13-18)32(29,30)27-16-6-8-17-7-2-3-9-20(17)27/h2-5,7,9-15H,6,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJIZRRYRWTVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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